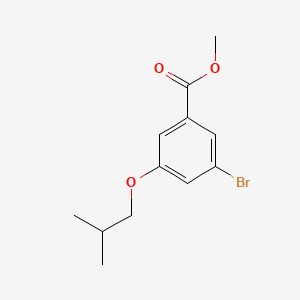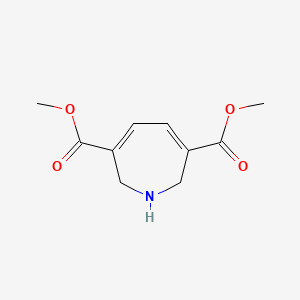![molecular formula C7H11NO5 B571905 6-Oxa-1-azaspiro[3.3]heptane oxalate CAS No. 1359655-43-8](/img/structure/B571905.png)
6-Oxa-1-azaspiro[3.3]heptane oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-1-azaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula C7H11NO5. It is a spiro compound, characterized by a bicyclic structure where two rings share a single atom. This compound is often used as an intermediate in pharmaceutical and chemical synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-1-azaspiro[3.3]heptane oxalate typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes cyclization under basic conditions with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the removal of magnesium salts and the potential for product loss during filtration. improvements in the synthesis process, such as the use of sulfonic acid salts, have been made to enhance stability and solubility .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-1-azaspiro[3.3]heptane oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The spiro structure allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted spiro compounds .
Scientific Research Applications
6-Oxa-1-azaspiro[3.3]heptane oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it useful in the study of biological systems and interactions.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs, particularly those targeting specific molecular pathways.
Industry: The compound is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 6-Oxa-1-azaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane oxalate: Similar in structure but differs in the position of the oxygen atom.
2-Oxa-6-azaspiro[3.5]nonane oxalate: Contains a larger ring system, providing different chemical properties.
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester: Features a carboxylic acid group, altering its reactivity .
Uniqueness
6-Oxa-1-azaspiro[3.3]heptane oxalate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the study of biological systems .
Properties
IUPAC Name |
6-oxa-1-azaspiro[3.3]heptane;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2H2O4/c1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXFHPOIDKRDSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12COC2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)

![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B571833.png)







